N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide, also known as BPAP, is a novel compound that has been extensively studied for its potential therapeutic effects. BPAP belongs to the class of phenylpropanoid compounds, which are known for their neuroprotective and neurotrophic properties.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide is not fully understood. However, it has been suggested that this compound acts as a dopamine reuptake inhibitor and a partial agonist at D2 dopamine receptors. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is known to promote neuronal survival and growth.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which are regions of the brain involved in reward and motivation, attention, and working memory. This compound has also been found to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. This compound has been shown to increase the expression of BDNF in the hippocampus and prefrontal cortex, which are regions of the brain involved in learning and memory, and executive function.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied in animal models and has been found to have a good safety profile. However, there are also some limitations to using this compound in lab experiments. This compound has a short half-life and is rapidly metabolized in vivo. This can make it difficult to achieve sustained therapeutic effects. This compound also has a low bioavailability, which can limit its effectiveness.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide. One area of interest is the development of more potent and selective analogs of this compound that can achieve sustained therapeutic effects. Another area of interest is the investigation of the potential therapeutic effects of this compound in human clinical trials. Finally, there is a need for further research on the mechanism of action of this compound and its potential effects on other neurotransmitter systems.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropanoic acid with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride. The resulting intermediate is then treated with ammonia to obtain this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to improve cognitive function, increase dopamine release, and exhibit antidepressant effects in animal models. This compound has also been found to have neuroprotective effects against oxidative stress and excitotoxicity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-5,7-8,12H,6,9-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJBAXPAOVCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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